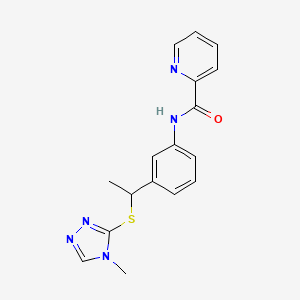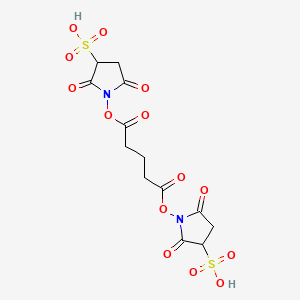
NMT1 inhibitor B13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NMT1 inhibitor B13 is a small-molecule inhibitor that targets the enzyme N-myristoyltransferase 1 (NMT1). NMT1 is responsible for the co- and posttranslational myristoylation of proteins, a process that involves the covalent attachment of myristic acid to the N-terminus of target proteins. This modification is crucial for the proper localization and function of various proteins, including oncogenic proteins such as Src family kinases. B13 has been identified as a potent inhibitor of NMT1, blocking the myristoylation and subsequent membrane localization of these proteins, thereby attenuating oncogenic signaling .
準備方法
The synthesis of NMT1 inhibitor B13 involves several steps, starting with the preparation of the myristoyl-CoA analogue. The synthetic route typically includes the following steps:
Formation of the Myristoyl-CoA Analogue: This involves the reaction of myristic acid with coenzyme A under specific conditions to form the myristoyl-CoA analogue.
Chemical Synthesis of B13: The myristoyl-CoA analogue is then subjected to a series of chemical reactions, including condensation and cyclization reactions, to form the final compound B13.
Industrial production methods for B13 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
NMT1 inhibitor B13 undergoes several types of chemical reactions, including:
Oxidation: B13 can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also modify B13, potentially affecting its inhibitory potency.
Substitution: B13 can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
NMT1 inhibitor B13 has a wide range of scientific research applications, including:
Chemistry: B13 is used as a tool compound to study the role of N-myristoylation in protein function and localization.
Biology: In biological research, B13 is used to investigate the effects of inhibiting NMT1 on cellular processes, such as cell cycle progression and proliferation.
Medicine: B13 has shown promise as a potential therapeutic agent for the treatment of cancers, particularly those driven by oncogenic proteins that require myristoylation for their activity.
作用機序
The mechanism of action of NMT1 inhibitor B13 involves the inhibition of the enzymatic activity of NMT1. By blocking the transfer of myristic acid to target proteins, B13 prevents their proper localization to the cytoplasmic membrane. This disruption of protein localization attenuates oncogenic signaling pathways mediated by proteins such as Src family kinases. The molecular targets of B13 include NMT1 and the myristoylated proteins that rely on NMT1 for their function .
類似化合物との比較
NMT1 inhibitor B13 can be compared with other similar compounds, such as:
Hydroxy-myristate: A weak NMT inhibitor that lacks specificity.
Tris(dibenzylideneacetone) dipalladium (Tris DBA): An organopalladium compound that inhibits NMT1 but also reduces its expression.
Desloratidine: Another compound with weak NMT inhibitory activity.
What sets B13 apart is its potency and specificity as an NMT1 inhibitor, making it a valuable tool for studying the role of N-myristoylation in various biological processes and its potential as a therapeutic agent .
特性
IUPAC Name |
N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]tetradecanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(27)24-21(18-26)23(28)19-14-16-20(17-15-19)25(29)30/h14-17,21,23,26,28H,2-13,18H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSDVLHKNBOGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide;hydrochloride](/img/structure/B11932255.png)


![5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid;2-[bis(hydroxymethyl)amino]ethanol](/img/structure/B11932269.png)





![4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo[2,3-e][1]benzofuran-2-one](/img/structure/B11932286.png)

![(2R)-2-{[(2S,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid hydrate](/img/structure/B11932308.png)

![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11932335.png)
